![molecular formula C17H17N3O B2889361 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 876887-69-3](/img/structure/B2889361.png)
1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one, involves a straightforward synthetic route from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one is based on the pyrrolidin-2-one skeleton, which is a component of many biologically active molecules . The structure is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agents
The structure of 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one suggests it could be useful in the development of new therapeutic agents. Pyrrolidin-2-ones are known to be a core structure in many pharmacologically active molecules . They have been identified as inhibitors of various biological targets such as histone deacetylases and cannabinoid receptors, which are crucial in the treatment of diseases like cancer and neurological disorders .
Chemical Synthesis: Building Blocks for Complex Molecules
This compound could serve as a versatile intermediate in organic synthesis. The reactive sites present in the molecule, such as the alkene and alkyne groups, allow for various chemical transformations that can lead to the synthesis of complex, nitrogen-containing polycyclic compounds. These compounds have applications in medicinal chemistry and pharmacology, potentially leading to the development of new drugs .
properties
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h2-3,5-8,13H,1,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVCFKLFKCFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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